molecular formula C24H15Cl3F3N3O3 B12376484 Hsd17B13-IN-82

Hsd17B13-IN-82

Cat. No.: B12376484
M. Wt: 556.7 g/mol
InChI Key: LUYWFJNMOLFYHN-UHFFFAOYSA-N
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Description

Hsd17B13-IN-82 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and plays a significant role in the metabolism of steroids and other lipids. HSD17B13 has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) due to its involvement in lipid metabolism and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-82 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-82 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohols .

Scientific Research Applications

Hsd17B13-IN-82 has a wide range of scientific research applications, including:

Mechanism of Action

Hsd17B13-IN-82 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This inhibition disrupts the metabolism of steroids and lipids, leading to reduced lipid accumulation and inflammation in the liver. The molecular targets include the active site of HSD17B13, where the inhibitor binds and prevents substrate conversion. Key pathways involved include lipid droplet biogenesis and inflammatory signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hsd17B13-IN-82 is unique due to its specific binding affinity and selectivity for HSD17B13. It has shown promising results in preclinical studies, demonstrating efficacy in reducing liver inflammation and lipid accumulation. Compared to other inhibitors, this compound offers a distinct chemical structure that may provide advantages in terms of pharmacokinetics and safety profiles .

Properties

Molecular Formula

C24H15Cl3F3N3O3

Molecular Weight

556.7 g/mol

IUPAC Name

3,5-dichloro-N-[8-chloro-2-methyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide

InChI

InChI=1S/C24H15Cl3F3N3O3/c1-11-31-20-15(25)6-7-18(32-22(35)13-8-16(26)21(34)17(27)9-13)19(20)23(36)33(11)10-12-4-2-3-5-14(12)24(28,29)30/h2-9,34H,10H2,1H3,(H,32,35)

InChI Key

LUYWFJNMOLFYHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)Cl

Origin of Product

United States

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